molecular formula C12H13N3O2 B13888796 3-Amino-1-(4-methoxyphenyl)-6-methylpyridazin-4-one

3-Amino-1-(4-methoxyphenyl)-6-methylpyridazin-4-one

Cat. No.: B13888796
M. Wt: 231.25 g/mol
InChI Key: QSBBGLSIOOMQPM-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methoxyphenyl)-6-methylpyridazin-4-one is a heterocyclic compound that features a pyridazine ring substituted with an amino group, a methoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxyphenyl)-6-methylpyridazin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl acetoacetate in the presence of an acid catalyst to yield the desired pyridazinone compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of microwave irradiation has also been explored to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxyphenyl)-6-methylpyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxyphenyl)-6-methylpyridazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)-6-methylpyridazin-4-one
  • 3-Amino-1-(4-nitrophenyl)-6-methylpyridazin-4-one
  • 3-Amino-1-(4-hydroxyphenyl)-6-methylpyridazin-4-one

Uniqueness

3-Amino-1-(4-methoxyphenyl)-6-methylpyridazin-4-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-amino-1-(4-methoxyphenyl)-6-methylpyridazin-4-one

InChI

InChI=1S/C12H13N3O2/c1-8-7-11(16)12(13)14-15(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H2,13,14)

InChI Key

QSBBGLSIOOMQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)OC)N

Origin of Product

United States

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